Osbpl7-IN-1

OSBPL7 inhibitor CB1R selectivity cholesterol efflux

Osbpl7-IN-1 (also designated Cpd G) is a synthetic small-molecule inhibitor of oxysterol-binding protein-like 7 (OSBPL7), a lipid-binding protein implicated in intracellular cholesterol transport and membrane trafficking. The compound is characterized by a 5-arylnicotinamide core scaffold (molecular formula C20H19Cl2F3N2O3; MW 463.28) and demonstrates oral bioavailability in rodent models.

Molecular Formula C20H19Cl2F3N2O3
Molecular Weight 463.3 g/mol
Cat. No. B8714938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsbpl7-IN-1
Molecular FormulaC20H19Cl2F3N2O3
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C20H19Cl2F3N2O3/c21-14-6-5-11(8-15(14)22)13-7-12(9-26-19(13)30-10-20(23,24)25)18(29)27-16-3-1-2-4-17(16)28/h5-9,16-17,28H,1-4,10H2,(H,27,29)/t16-,17-/m1/s1
InChIKeyGYXGGHPMGUITOT-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osbpl7-IN-1: Orally Active OSBPL7 Inhibitor with Validated In Vivo Efficacy in Kidney Disease Models


Osbpl7-IN-1 (also designated Cpd G) is a synthetic small-molecule inhibitor of oxysterol-binding protein-like 7 (OSBPL7), a lipid-binding protein implicated in intracellular cholesterol transport and membrane trafficking [1]. The compound is characterized by a 5-arylnicotinamide core scaffold (molecular formula C20H19Cl2F3N2O3; MW 463.28) and demonstrates oral bioavailability in rodent models [2]. Osbpl7-IN-1 promotes an increase in ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane and stimulates ABCA1-dependent cholesterol efflux without altering ABCA1 mRNA expression, indicating a post-translational mechanism of action [1].

Osbpl7-IN-1: Why In-Class Substitution with Cpd A or LXR Agonists Is Not Equivalent


Within the 5-arylnicotinamide chemical class, compounds exhibit divergent target selectivity, pharmacokinetic profiles, and in vivo efficacy outcomes that preclude simple interchangeability. Osbpl7-IN-1 (Cpd G) demonstrates a unique combination of low nanomolar CB1R binding affinity (Ki = 13 nM) with preserved OSBPL7 target engagement, whereas its closest analog Cpd A shows no measurable CB1R binding (Ki > 10,000 nM) [1]. Critically, Osbpl7-IN-1 achieves superior therapeutic endpoints in murine kidney disease models—including a 30-fold reduction in albumin-to-creatinine ratio (ACR) versus vehicle in adriamycin-induced nephropathy, compared to only an 8-fold reduction with Cpd A—while also avoiding the hepatic triglyceride elevation observed with both Cpd A and the LXR agonist comparator Cpd C [1]. These functional and safety divergences establish that Osbpl7-IN-1 is not functionally interchangeable with its in-class analogs for applications requiring reproducible in vivo pharmacology or metabolic profiling.

Osbpl7-IN-1: Quantitative Differentiation Against Closest Comparators (Cpd A, Cpd C)


Osbpl7-IN-1 Exhibits Low Nanomolar CB1R Affinity While Retaining OSBPL7 Target Engagement, in Contrast to Cpd A

Osbpl7-IN-1 (Cpd G) demonstrates a Ki of 13 nM for human CB1R, indicating low-level receptor engagement, whereas the analog Cpd A exhibits no measurable CB1R binding (Ki > 10,000 nM). Both compounds actively induce ABCA1 and compete for OSBPL7 binding [1]. This differential affinity profile is functionally relevant as CB1R knockdown does not alter cholesterol efflux induced by Osbpl7-IN-1, confirming that OSBPL7 remains the primary pharmacologically relevant target [1].

OSBPL7 inhibitor CB1R selectivity cholesterol efflux

Osbpl7-IN-1 Achieves 30-Fold Reduction in Proteinuria in Adriamycin-Induced Nephropathy, Outperforming Cpd A and Cpd C

In the adriamycin (ADR)-induced nephropathy mouse model (12 mg/kg ADR), Osbpl7-IN-1 (100 mg/kg/day oral gavage for 28 days) reduced the urine albumin-to-creatinine ratio (ACR) by 30-fold relative to vehicle-treated controls (median ACR of 0.6 mg albumin/mg creatinine for Osbpl7-IN-1 vs. 19 mg albumin/mg creatinine for vehicle) [1]. In direct comparison, Cpd A at its optimal dose (30 mg/kg/day) reduced ACR by only 8-fold (median ACR of 2.3 mg albumin/mg creatinine), while the LXR agonist Cpd C produced a more variable and less pronounced reduction [1].

proteinuric kidney disease albumin-to-creatinine ratio focal segmental glomerulosclerosis

Osbpl7-IN-1 Prevents Adriamycin-Induced Body Weight Loss, Whereas Cpd A Shows Partial Protection and Cpd C Has No Effect

In the ADR nephropathy model, vehicle-treated mice lost up to 30% of their body weight over 28 days. Treatment with Osbpl7-IN-1 (100 mg/kg/day) prevented weight loss entirely in 7 out of 10 mice, with the remaining 3 mice showing less than 5% loss [1]. Cpd A provided partial protection, while the LXR agonist Cpd C had no significant effect on preventing weight loss [1].

cachexia prevention body weight maintenance ADR nephropathy

Osbpl7-IN-1 Does Not Elevate Hepatic Triglycerides, in Contrast to Cpd A and LXR Agonist Cpd C

Following 28 days of treatment in the ADR nephropathy model, hepatic triglyceride content was measured. Osbpl7-IN-1 (100 mg/kg/day) did not increase hepatic triglyceride levels relative to vehicle-treated controls [1]. In contrast, both Cpd A and the LXR agonist Cpd C significantly elevated hepatic triglyceride content [1].

hepatic steatosis triglyceride metabolism safety pharmacology

Osbpl7-IN-1 Significantly Reduces Albuminuria, Serum Creatinine, and BUN in Alport Syndrome Mouse Model

In the Col4a3 knockout mouse model of Alport syndrome, Osbpl7-IN-1 (100 mg/kg/day oral gavage, starting at 4 weeks of age for 4 weeks) significantly reduced albuminuria, serum creatinine, and blood urea nitrogen (BUN) compared to vehicle-treated knockout mice [1]. The effect of Osbpl7-IN-1 on BUN and serum creatinine was not inferior to ramipril, an ACE inhibitor used as a standard-of-care comparator in a prior study with equivalent design [1].

Alport syndrome Col4a3 knockout renal function biomarkers

Osbpl7-IN-1 Increases ABCA1 at Plasma Membrane Without Affecting mRNA, Distinct from LXR Agonist Mechanism

In cultured human podocytes, Osbpl7-IN-1 (1–10 µM) increases plasma membrane ABCA1 and stimulates ABCA1-dependent cholesterol efflux without altering ABCA1 mRNA levels [1]. Cell fractionation experiments reveal that Osbpl7-IN-1 increases ABCA1 at the plasma membrane but not in microsomal fractions, suggesting stabilization of ABCA1 at the cell surface rather than transcriptional upregulation [1]. In contrast, the LXR agonist Cpd C increases whole-cell ABCA1 protein through transcriptional activation and elevates ABCA1 in both plasma membrane and microsomal fractions [1].

ABCA1 trafficking post-translational regulation podocyte cholesterol efflux

Osbpl7-IN-1: Recommended Research Applications Based on Validated Differential Performance


In Vivo Studies of Proteinuric Kidney Disease Requiring Maximal Therapeutic Efficacy

Osbpl7-IN-1 is the preferred OSBPL7 inhibitor for rodent models of proteinuric kidney disease—particularly adriamycin-induced nephropathy (FSGS model) and Alport syndrome—where maximal reduction of proteinuria and preservation of body weight are critical endpoints. The 30-fold reduction in ACR and complete prevention of body weight loss in the majority of treated animals establish Osbpl7-IN-1 as the most efficacious compound within its class for these indications [1]. Procurement should prioritize Osbpl7-IN-1 over Cpd A or Cpd C when the study objective demands robust in vivo disease modification.

Mechanistic Studies of Post-Translational ABCA1 Regulation at the Plasma Membrane

Osbpl7-IN-1 enables selective investigation of ABCA1 plasma membrane stabilization without the confounding transcriptional effects associated with LXR agonists. Its inability to increase microsomal ABCA1, combined with its OSBPL7-dependent mechanism, makes it a clean tool for studying cholesterol efflux pathways that operate independently of nuclear receptor activation [1]. Researchers studying ABCA1 trafficking, podocyte lipid handling, or OSBPL7 biology should select Osbpl7-IN-1 for its well-defined post-translational pharmacology.

Metabolic Profiling Studies Where Hepatic Triglyceride Neutrality Is Required

For in vivo studies where hepatic lipid accumulation would confound interpretation or compromise animal welfare, Osbpl7-IN-1 is superior to both Cpd A and LXR agonist Cpd C due to its lack of effect on hepatic triglyceride content after 28 days of treatment [1]. This property makes Osbpl7-IN-1 particularly suitable for long-term efficacy studies, combination therapy experiments, or investigations focused on renal-liver metabolic crosstalk where a clean hepatic profile is essential.

Comparative Pharmacology Studies Investigating CB1R-OSBPL7 Interplay

Osbpl7-IN-1 and Cpd A form a matched pair of OSBPL7 inhibitors with divergent CB1R binding profiles (Ki = 13 nM for Osbpl7-IN-1 vs. >10,000 nM for Cpd A) [1]. This pair enables controlled investigation of whether low-level CB1R engagement contributes to the enhanced in vivo efficacy observed with Osbpl7-IN-1. Researchers designing structure-activity relationship (SAR) studies or evaluating the functional consequences of incidental CB1R binding should procure both compounds as a comparative set.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osbpl7-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.